molecular formula C12H18N2 B1335697 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine CAS No. 31466-46-3

2-Phenyl-2-(pyrrolidin-1-yl)ethanamine

Cat. No. B1335697
CAS RN: 31466-46-3
M. Wt: 190.28 g/mol
InChI Key: DIFGFCHLYHBEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2-(pyrrolidin-1-yl)ethanamine, also known as 2-Phenyl-2-pyrrolidin-1-ylethanamine or 2-Phenyl-2-pyrrolidinylethanamine, is a synthetic compound that has been studied for a variety of applications in scientific research. It is a colorless, odorless and crystalline solid with a melting point of 78-80°C and a boiling point of 164-165°C. This compound is an important intermediate in the synthesis of pharmaceuticals, such as anti-anxiety drugs and anti-depressants.

Scientific Research Applications

1. Catalysis and Polymerization

  • Catalytic Activities in Asymmetric Transfer Hydrogenation : The derivatives of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine showed moderate catalytic activities in asymmetric transfer hydrogenation (ATH) of ketones. This reaction involves the transfer of hydrogen from a source to a substrate in the presence of a catalyst, playing a significant role in the production of chiral compounds (Kumah et al., 2019).
  • Synthesis and Polymerization : Compounds related to this compound have been used in the synthesis of piperazine-2,6-dione and its derivatives, demonstrating significant anticancer activity. This suggests potential applications in pharmaceutical synthesis (Kumar et al., 2013).

2. Structural and Material Chemistry

  • Complexation and Structural Elucidation : Studies have shown the complexation of this compound derivatives with metals like copper and zinc. These complexes are important in the study of metal-organic frameworks and their potential applications in material science (Nayab et al., 2012).

3. DNA Interaction and Cytotoxicity Studies

  • DNA Binding and Nuclease Activity : Copper(II) complexes of derivatives of this compound exhibited significant DNA binding properties and nuclease activities. These complexes can induce structural changes in DNA, which is critical in understanding drug-DNA interactions for therapeutic applications (Kumar et al., 2012).

4. Environmental Applications

  • Sensor Development for Heavy Metal Detection : Derivatives of this compound have been used in developing sensors for detecting heavy metals like mercury and cadmium. This application is crucial in environmental monitoring and pollution control (Shah et al., 2017).

Biochemical Analysis

Biochemical Properties

It is known that pyrrolidine, a part of the compound’s structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Cellular Effects

Compounds with a pyrrolidine ring have been shown to influence cell function . For example, the R-methyl group of a compound with a pyrrolidine ring was found to increase the mobility in the loop connecting helices 11 and 12 of the ERα protein .

Molecular Mechanism

It is known that the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Temporal Effects in Laboratory Settings

It is known that the compound is a pale-yellow to yellow-brown liquid , suggesting that it may have stability over time.

Dosage Effects in Animal Models

Compounds with a pyrrolidine ring have been shown to produce opioid-like effects with a potency between those of morphine and fentanyl .

Metabolic Pathways

It is known that the pyrrolidine ring is involved in various metabolic pathways .

Transport and Distribution

It is known that the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Subcellular Localization

It is known that the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

2-phenyl-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFGFCHLYHBEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407318
Record name 2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31466-46-3
Record name β-Phenyl-1-pyrrolidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31466-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
Reactant of Route 3
2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
Reactant of Route 4
2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
Reactant of Route 5
2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
Reactant of Route 6
Reactant of Route 6
2-Phenyl-2-(pyrrolidin-1-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.